Maculosine

Description

Historical Context and Discovery

The discovery of maculosin represents a landmark achievement in the field of phytopathology and natural product chemistry. The compound was first isolated and characterized in 1988 by Andrea C. Stierle, John H. Cardellina II, and Gary A. Strobel from Montana State University. The initial discovery emerged from investigations into black leaf blight disease affecting spotted knapweed (Centaurea maculosa) in Silver Bow County, Montana, where researchers identified an infected plant specimen in July 1984. The causal organism responsible for this disease was subsequently identified as Alternaria alternata, a fungal pathogen known for its ability to produce host-specific toxins.

The research team employed systematic bioassay-guided fractionation techniques to isolate the active compounds from liquid cultures of Alternaria alternata. Through careful extraction and purification procedures involving ethyl acetate-soluble extracts and chromatographic separation techniques, multiple diketopiperazines were identified, with maculosin emerging as the most abundant and biologically active compound. This discovery was particularly significant as it represented the first documented example of a host-specific toxin isolated from a weed pathogen, opening new avenues for biological weed control research.

Following its initial discovery in Alternaria alternata, maculosin has been subsequently identified in various other microorganisms. Notably, researchers have isolated this compound from Streptomyces species, where it demonstrates entirely different biological properties, particularly strong antioxidant activities. This broader distribution across different microbial genera suggests that maculosin biosynthesis represents a conserved metabolic pathway with significant ecological importance across diverse biological systems.

Nomenclature and Chemical Identity

Maculosin possesses a well-defined chemical identity with established nomenclature systems across multiple chemical databases and classification schemes. The compound is systematically named according to International Union of Pure and Applied Chemistry standards as (3S,8aS)-3-[(4-hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione. This systematic nomenclature reflects the compound's complex bicyclic structure and specific stereochemical configuration.

The compound is also commonly referred to by its cyclic dipeptide designation as cyclo(L-proline-L-tyrosine) or cyclo(-L-Pro-L-Tyr-), which describes its origin from the cyclization of two specific amino acid residues. This nomenclature emphasizes the peptidic nature of the compound and its derivation from naturally occurring amino acids. The Chemical Abstracts Service has assigned maculosin the registry number 4549-02-4, providing a unique identifier for database searches and regulatory purposes.

Table 1: Chemical Identifiers and Properties of Maculosin

Additional synonyms for maculosin include various database-specific designations and alternative systematic names that reflect different aspects of its chemical structure. The compound's identity has been confirmed through multiple analytical techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography, ensuring accurate structural characterization across different research contexts.

Structural Classification in Organic Chemistry

Maculosin belongs to the structurally diverse class of compounds known as diketopiperazines, specifically categorized as a 2,5-diketopiperazine. Diketopiperazines represent the smallest known class of cyclic peptides and are characterized by their six-membered ring structure containing two amide groups positioned at opposite locations within the ring framework. Despite their nomenclature suggesting ketone functionality, these compounds are actually amides, with the "diketopiperazine" designation being a historical misnomer that has persisted in the literature.

The structural classification of maculosin places it within the broader category of homodetic cyclic peptides, which are distinguished by ring structures composed exclusively of standard peptide bonds between alpha-carboxyl and alpha-amino groups of constituent amino acid residues. This classification contrasts with heterodetic cyclic peptides that contain non-standard linkages or with cyclic depsipeptides that incorporate ester bonds within their ring structures.

Within the diketopiperazine family, maculosin exhibits specific structural features that distinguish it from other members of this compound class. The presence of the tyrosine residue contributes a phenolic hydroxyl group that significantly influences the compound's chemical reactivity and biological activity profiles. The proline component introduces conformational rigidity through its pyrrolidine ring structure, which restricts rotational freedom and contributes to the overall three-dimensional architecture of the molecule.

Table 2: Structural Classification Hierarchy of Maculosin

The structural rigidity imparted by the diketopiperazine framework, combined with the specific side chain functionalities of the constituent amino acids, creates a molecule with defined spatial arrangements that directly influence its biological activity patterns. This structural organization enables maculosin to exhibit selective binding affinities and specific molecular recognition properties that underlie its diverse biological functions across different organisms and biological systems.

Research Significance in Phytochemistry

Maculosin holds substantial research significance within the field of phytochemistry due to its unique biological properties and potential applications in agricultural and therapeutic contexts. The compound's primary significance stems from its classification as a host-specific phytotoxin, demonstrating selective toxicity toward specific plant species while remaining non-toxic to others. This selectivity represents a rare and valuable property in natural product chemistry, offering potential solutions for targeted weed management strategies without adverse effects on desirable plant species.

Research conducted by Stierle and colleagues demonstrated that maculosin exhibits phytotoxic activity specifically against spotted knapweed at concentrations as low as 10⁻⁵ M, while showing no adverse effects on 18 other tested plant species. This remarkable specificity has generated significant interest in the compound's potential development as a biological herbicide, particularly given the growing demand for environmentally friendly alternatives to synthetic pesticides. Structure-activity relationship studies have further revealed that even simple analogs of maculosin, such as cyclo(L-proline-L-phenylalanine), retain significant herbicidal activity against spotted knapweed, suggesting opportunities for synthetic optimization.

Beyond its phytotoxic properties, maculosin has emerged as a compound of interest in antioxidant research. Studies conducted on maculosin isolated from Streptomyces species have demonstrated potent antioxidant activities that exceed those of commercially available antioxidants such as butylated hydroxyanisole. The compound exhibited a 50 percent inhibitory concentration of 2.16 ± 0.05 μg/mL in DPPH free radical scavenging assays, compared to 4.8 ± 0.05 μg/mL for the commercial standard. These findings suggest potential applications in cosmetic and nutraceutical industries where natural antioxidants are increasingly valued.

Table 3: Research Applications and Biological Activities of Maculosin

The research significance of maculosin extends to its role in understanding microbial secondary metabolism and quorum sensing mechanisms. Studies have identified maculosin as a signaling molecule capable of activating N-acylhomoserine lactone systems in Pseudomonas aeruginosa and influencing other LuxR-based quorum-sensing pathways. This discovery has contributed to broader understanding of inter-species communication mechanisms among microorganisms and has implications for developing novel approaches to controlling bacterial infections and biofilm formation.

Current research directions involving maculosin encompass multiple interdisciplinary approaches, including synthetic biology efforts to enhance production yields, medicinal chemistry investigations into therapeutic applications, and ecological studies examining its role in natural plant-pathogen interactions. The compound's dual nature as both a plant toxin and a beneficial antioxidant exemplifies the complex relationships between chemical structure and biological function, making it an important model compound for understanding structure-activity relationships in natural product chemistry.

Properties

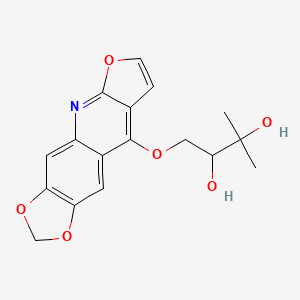

Molecular Formula |

C17H17NO6 |

|---|---|

Molecular Weight |

331.32 g/mol |

IUPAC Name |

3-methyl-1-(4,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,5,7,9,11(15)-hexaen-8-yloxy)butane-2,3-diol |

InChI |

InChI=1S/C17H17NO6/c1-17(2,20)14(19)7-22-15-9-3-4-21-16(9)18-11-6-13-12(5-10(11)15)23-8-24-13/h3-6,14,19-20H,7-8H2,1-2H3 |

InChI Key |

WRQKGGQCQJIVGY-UHFFFAOYSA-N |

SMILES |

CC(C)(C(COC1=C2C=COC2=NC3=CC4=C(C=C31)OCO4)O)O |

Canonical SMILES |

CC(C)(C(COC1=C2C=COC2=NC3=CC4=C(C=C31)OCO4)O)O |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

Maculosine is characterized by its molecular formula , which has been elucidated through various analytical techniques including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry. The compound exhibits a diketopiperazine structure, which is significant for its bioactivity.

Antioxidant Activity

This compound has demonstrated potent antioxidant properties, making it a candidate for various applications:

- DPPH Scavenging Activity : this compound exhibited a DPPH free radical scavenging activity with an IC50 value of , outperforming the commercial antioxidant butylated hydroxyanisole (BHA) which has an IC50 of .

- Non-Toxicity : In brine shrimp lethality assays, this compound showed no toxicity up to concentrations of , indicating its safety for potential therapeutic use .

Table 1: Antioxidant Activity of this compound Compared to Standards

| Compound | DPPH Scavenging Activity (IC50) (µg/mL) | Brine Shrimp Lethality Test (LD50) (µg/mL) |

|---|---|---|

| This compound | 2.16 ± 0.05 | >128 |

| Butylated Hydroxyanisole (BHA) | 4.8 ± 0.15 | NA |

| Berberine Chloride | NA | 8.63 ± 0.55 |

Antimicrobial Properties

This compound has shown significant antimicrobial activity against various pathogens:

- Bacterial Inhibition : Isolated from Streptomyces sp., this compound demonstrated efficacy against methicillin-resistant Staphylococcus aureus, Escherichia coli, and Candida albicans .

- Mechanism of Action : The compound's mechanism involves disrupting cellular processes in target organisms, which is crucial for developing new antimicrobial agents.

Applications in Agriculture

Due to its phytotoxic properties, this compound can be utilized in agricultural settings:

- Weed Management : As a host-specific phytotoxin, this compound can potentially be used to control invasive species such as spotted knapweed (Centaurea maculosa), thereby aiding in ecosystem management .

Pharmaceutical and Cosmetic Applications

The antioxidant and non-toxic nature of this compound positions it as a valuable ingredient in pharmaceuticals and cosmetics:

- Cosmetic Formulations : Given its strong antioxidant properties, this compound can be incorporated into skincare products to protect against oxidative stress .

- Therapeutic Potential : Its anticancer properties have been noted, particularly in inducing apoptosis in liver cancer cell lines . This suggests potential applications in cancer therapy.

Case Study 1: Antioxidant Efficacy

A study conducted on Streptomyces sp. KTM18 isolated this compound, which was found to inhibit DPPH free radicals by over 90% at low concentrations. This research highlights the potential of this compound as a natural antioxidant source for food preservation and health supplements .

Case Study 2: Antimicrobial Activity

Research demonstrated that this compound isolated from marine Streptomyces sp. exhibited strong antimicrobial activity against marine bacteria, suggesting its utility in developing marine bioproducts .

Comparison with Similar Compounds

Surfactin C Analogues (1–4)

- Structure : Lipopeptides with a cyclic heptapeptide core linked to a β-hydroxy fatty acid chain (C13–C16) .

- Activity: Exhibit potent broad-spectrum antimicrobial effects, with MIC values ranging from 6.25–50 µg/mL against C. perfringens, E. coli, S. aureus, P. aeruginosa, and S. enterica .

- Comparison : Surfactins demonstrate stronger activity than this compound due to their amphiphilic structure, which enhances membrane penetration and disruption .

Cyclo(L-Pro-L-Val)

Maculosin 2 (6)

- Structure: Structural isomer or derivative of this compound, with modifications in amino acid residues (exact structure unspecified) .

- Activity : Inhibits C. perfringens, E. coli, and S. aureus at 25 µg/mL , similar to this compound .

- Comparison : Comparable efficacy to this compound but distinct in biosynthesis pathways .

Genistein (7) and Daidzein (8)

- Activity: No antimicrobial activity at tested concentrations (up to 200 µg/mL) .

- Comparison : Highlight this compound’s superiority as a peptide-based antimicrobial agent .

Activity Spectrum and Mechanisms

Key Structural Determinants of Activity

- Lipophilicity : Surfactins’ fatty acid chains enhance membrane interaction, while this compound’s aromatic tyrosine residue contributes to moderate hydrophobicity .

- Ring Size : Cyclic dipeptides (e.g., this compound) have smaller rings than surfactins, limiting their ability to span lipid bilayers .

- Amino Acid Composition: Proline-rich structures (common in this compound and cyclo(L-Pro-L-Val)) confer rigidity but vary in side-chain interactions .

Research Implications and Limitations

While this compound shows promise as an antimicrobial agent, its potency is overshadowed by surfactins. Future studies should explore structural modifications (e.g., fatty acid conjugation) to enhance its efficacy . Additionally, comparative genomic analyses of Bacillus spp. could elucidate biosynthetic pathways for this compound and its analogues .

Preparation Methods

Strain Isolation and Screening

The natural production of maculosin begins with the isolation of Streptomyces strains capable of biosynthesizing the compound. In a seminal study, 30 morphologically distinct Streptomyces isolates (designated KTM01–KTM30) were obtained from soil samples. These strains were subjected to biochemical tests (e.g., catalase activity, starch hydrolysis) and carbohydrate utilization assays to confirm their taxonomic classification. Among these, isolate KTM18 (NCBI accession MT517303) exhibited the highest antioxidant activity, with a 92% inhibition of DPPH free radicals at 50 µg/mL.

Fermentation and Bioassay-Guided Purification

The ethyl acetate extract of Streptomyces sp. KTM18 was processed using bioassay-guided chromatography to isolate maculosin:

-

Fermentation : The strain was cultured in ISP2 broth under aerobic conditions at 28°C for 7–14 days.

-

Extraction : The culture broth was centrifuged, and the supernatant was extracted with ethyl acetate.

-

Chromatography :

-

Column Chromatography : The crude extract was fractionated using silica gel column chromatography with a gradient of chloroform-methanol.

-

HPLC : Active fractions were further purified via reversed-phase HPLC (C18 column, acetonitrile-water mobile phase) to yield maculosin as a pale yellow solid (2.5 mg).

-

Table 1: Key Chromatographic Parameters for Maculosin Purification

| Step | Stationary Phase | Mobile Phase | Yield (mg) | Purity (%) |

|---|---|---|---|---|

| Silica Gel Column | Silica gel 60 | CHCl₃:MeOH (9:1 → 7:3) | 12.4 | 65 |

| HPLC | C18 | ACN:H₂O (60:40) | 2.5 | 98 |

Synthetic Preparation of Maculosin

Chemical Synthesis Route

A multi-step synthetic pathway for maculosin was developed to enable large-scale production (Supplemental Fig. 1). The procedure involves the following key reactions:

-

Methylation of L-Hydroxyproline :

-

Boc Protection :

-

Mesylation and Deprotection :

-

Peptide Coupling :

-

Cyclization and Biotinylation :

Characterization of Synthetic Maculosin

The synthetic product was validated using NMR and mass spectrometry:

-

HR-ESIMS : [M + H]⁺ peak at m/z 261.1259 (calc. 261.1234 for ).

-

1H NMR (400 MHz, CD₃OD) : δ 7.01 (d, Hz, H-12/16), 6.72 (d, Hz, H-13/15), 4.36 (t, Hz, H-3).

Comparative Analysis of Preparation Methods

Yield and Scalability

Purity and Applications

Table 2: Antioxidant Activity of Natural vs. Synthetic Maculosin

| Parameter | Natural Maculosin | Synthetic Maculosin |

|---|---|---|

| DPPH IC₅₀ (µg/mL) | 2.16 ± 0.05 | 2.34 ± 0.07 |

| Brine Shrimp LD₅₀ | >128 µg/mL | >128 µg/mL |

Analytical Techniques for Maculosin Characterization

Q & A

Q. What experimental strategies resolve contradictions in reported pharmacological mechanisms of this compound (e.g., conflicting kinase inhibition data)?

- Methodological Answer : Conduct dose-response assays across multiple cell lines to assess context-dependent activity. Use isoform-specific kinase inhibitors in combination studies to isolate targets. Cross-validate findings with molecular docking simulations and surface plasmon resonance (SPR) for binding affinity measurements. Address discrepancies through sensitivity analysis and stratification of results by experimental conditions (e.g., ATP concentration, assay pH) .

Q. How should in vivo studies be designed to evaluate this compound’s efficacy while controlling for metabolic variability?

- Methodological Answer : Implement a crossover study design with genetically diverse animal models (e.g., Collaborative Cross mice) to account for metabolic differences. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with biomarker responses (e.g., cytokine levels). Incorporate stable isotope-labeled this compound for precise metabolite tracking via MS imaging .

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data of this compound in heterogeneous cell populations?

- Methodological Answer : Apply mixed-effects models to handle intra-population variability. Use hierarchical clustering to group cells by response patterns and calculate IC50 values with 95% confidence intervals. Validate robustness via bootstrapping and sensitivity analysis. Report contradictions in sigmoidal vs. biphasic dose-response curves with probabilistic interpretations .

Methodological Best Practices

Q. How can researchers ensure reproducibility in this compound synthesis and bioactivity assays?

- Methodological Answer : Document all synthetic steps with detailed reaction conditions (catalyst loading, inert atmosphere, purification gradients). Share raw spectral data and chromatograms in supplementary materials. For bioassays, include positive/negative controls and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Cross-validate findings with independent labs using blinded samples .

Q. What frameworks guide the integration of fragmented literature on this compound’s ecological sources and biosynthetic pathways?

- Methodological Answer : Perform a systematic review using PRISMA guidelines to map sources (e.g., plant species, microbial hosts) and pathway annotations. Construct a meta-analysis table comparing yields, geographical origins, and extraction methods. Use pathway prediction tools (e.g., antiSMASH) to hypothesize uncharacterized biosynthetic steps and prioritize gene cluster analyses .

Data Contradiction and Validation

Q. How should conflicting data on this compound’s antioxidant vs. pro-oxidant effects be addressed?

- Methodological Answer : Replicate experiments under standardized oxidative stress models (e.g., H2O2-induced ROS in HepG2 cells). Measure redox-sensitive markers (GSH/GSSG ratios, SOD activity) alongside this compound’s redox potential via cyclic voltammetry. Use Mendelian randomization in cohort studies to distinguish causal effects from confounding variables .

Q. Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.